molecular formula C11H13ClF2N2O B2802402 4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride CAS No. 2415585-22-5

4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2802402
CAS No.: 2415585-22-5
M. Wt: 262.68
InChI Key: QGNPFXXHTXAAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an aminomethyl group and a difluorophenyl group attached to a pyrrolidinone ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve a substitution reaction where a difluorophenyl group is introduced to the pyrrolidinone ring.

    Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or an amine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: The difluorophenyl group may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while substitution could introduce new functional groups to the aromatic ring.

Scientific Research Applications

4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
  • 4-(Aminomethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one
  • 4-(Aminomethyl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one

Uniqueness

The presence of the difluorophenyl group in 4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(4-10(9)13)15-6-7(5-14)3-11(15)16;/h1-2,4,7H,3,5-6,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMHPRSPPWMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.